![molecular formula C11H9BrO2S B11839714 Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate](/img/structure/B11839714.png)
Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate is a chemical compound with the molecular formula C11H9BrO2S and a molecular weight of 285.16 g/mol . This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene derivatives, including Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate, can be achieved through various methods. Another method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of benzo[b]thiophene derivatives often involves the use of aryne intermediates. For example, the reaction between o-silylaryl triflates and alkynyl sulfides can produce a wide range of substituted benzothiophenes in a one-step intermolecular manner . This method is advantageous due to its good functional group tolerance and versatility in C2 functionalizations .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of benzo[b]thiophene derivatives include sulfur, phosphorus pentasulfide, and alkynyl sulfides . Reaction conditions often involve high temperatures and the use of catalysts such as palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of benzo[b]thiophene with alkynyl sulfides can produce multisubstituted benzothiophenes .
Scientific Research Applications
Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, which can affect cellular signaling and function . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate include:
Uniqueness
. This compound’s unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H9BrO2S |
|---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
methyl 6-bromo-5-methyl-1-benzothiophene-4-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-6-8(12)5-9-7(3-4-15-9)10(6)11(13)14-2/h3-5H,1-2H3 |
InChI Key |
NSIRKAZVUAZSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1C(=O)OC)C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one](/img/structure/B11839634.png)


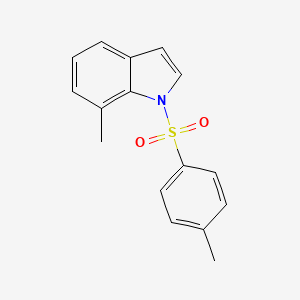


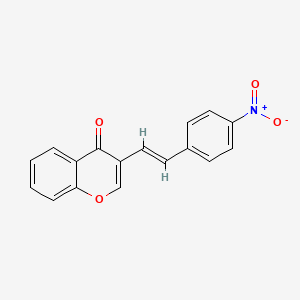
![Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B11839673.png)
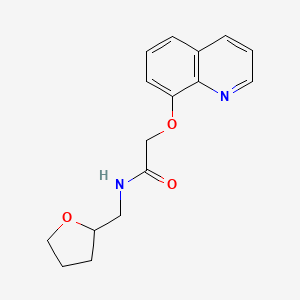
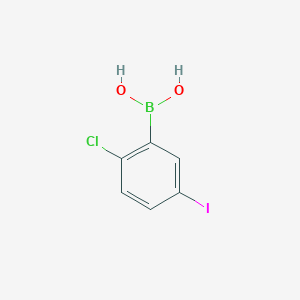
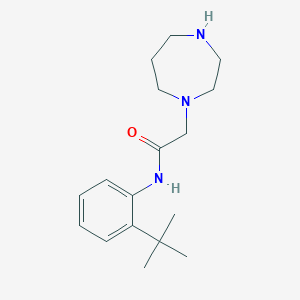
![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11839718.png)
![tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11839721.png)

